Product packaging for Benzene, 1,2,4-tribromo-5-ethenyl-(Cat. No.:CAS No. 24162-65-0)

Benzene, 1,2,4-tribromo-5-ethenyl-

Cat. No.: B8656901
CAS No.: 24162-65-0
M. Wt: 340.84 g/mol
InChI Key: ZFYXTBYFHIVKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,2,4-tribromo-5-ethenyl- is a useful research compound. Its molecular formula is C8H5Br3 and its molecular weight is 340.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2,4-tribromo-5-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,4-tribromo-5-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br3 B8656901 Benzene, 1,2,4-tribromo-5-ethenyl- CAS No. 24162-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24162-65-0

Molecular Formula

C8H5Br3

Molecular Weight

340.84 g/mol

IUPAC Name

1,2,4-tribromo-5-ethenylbenzene

InChI

InChI=1S/C8H5Br3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2

InChI Key

ZFYXTBYFHIVKEC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1Br)Br)Br

Origin of Product

United States

Contextualizing Brominated Styrenes in Advanced Organic Synthesis and Materials Science

Brominated styrenes are a class of organic compounds that have garnered considerable attention in both advanced organic synthesis and materials science. Their utility stems from the combined presence of a polymerizable vinyl group and one or more bromine atoms on the benzene (B151609) ring.

In the realm of organic synthesis , the bromine atoms on the styrene (B11656) ring serve as versatile functional handles. They are good leaving groups in a variety of nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide array of other functional groups, enabling the construction of complex molecular architectures. For instance, brominated aromatic compounds are key substrates in well-established reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental for the creation of new carbon-carbon and carbon-heteroatom bonds. The ethenyl group, on the other hand, can undergo a plethora of reactions, including addition reactions and polymerization, further expanding the synthetic utility of brominated styrenes.

In materials science , the primary application of brominated styrenes lies in the production of flame-retardant polymers. researchgate.net The incorporation of bromine into a polymer matrix significantly enhances its fire resistance. researchgate.net When exposed to heat, the carbon-bromine bonds can break, releasing bromine radicals that interfere with the radical chain reactions of combustion in the gas phase. sararesearch.com This disrupts the fire cycle, slowing down or preventing the spread of flames. sararesearch.com Polymers derived from brominated styrenes, such as brominated polystyrene, are therefore highly valued as additives to improve the fire safety of various materials, including thermoplastics like polyesters and nylons. researchgate.net The development of new brominated polymeric flame retardants is an active area of research, with a focus on creating materials with high thermal stability and minimal environmental impact. researchgate.net

The Significance of Tri Bromination and Ethenyl Functionality

The specific arrangement of three bromine atoms and an ethenyl group in Benzene (B151609), 1,2,4-tribromo-5-ethenyl- imparts a unique combination of properties that are central to its research interest.

Tri-bromination: The presence of three bromine atoms on the benzene ring has several important consequences.

High Bromine Content: A high degree of bromination leads to a greater efficacy as a flame retardant. The monomer itself has a significant bromine content, which is carried over into the corresponding polymer.

Chemical Reactivity and Regioselectivity: The positions of the bromine atoms influence the reactivity of the aromatic ring and the ethenyl group. The electron-withdrawing nature of the bromine atoms deactivates the benzene ring towards further electrophilic substitution. At the same time, the specific substitution pattern (1,2,4-tribromo) creates a distinct electronic and steric environment that can direct the regioselectivity of subsequent reactions.

Physical Properties: The heavy bromine atoms increase the density and molecular weight of the compound and its derivatives. This can affect the physical properties of resulting polymers, such as their glass transition temperature and mechanical strength.

Ethenyl (Vinyl) Functionality: The ethenyl group is the cornerstone of this molecule's utility in polymer science.

Polymerization: The vinyl group allows the monomer to undergo polymerization, typically through free-radical polymerization, to form poly(1,2,4-tribromo-5-vinylbenzene). This process enables the creation of long-chain polymers where the flame-retardant properties of the tribrominated benzene ring are incorporated into the material's backbone.

Copolymerization: This monomer can also be copolymerized with other vinyl monomers, such as styrene (B11656) or divinylbenzene. sararesearch.com This allows for the precise tuning of the properties of the final material, such as its mechanical strength, thermal stability, and flame retardancy, by adjusting the ratio of the comonomers. sararesearch.com

Chemical Modification: The double bond of the ethenyl group is a site for various chemical transformations, including hydrogenation, halogenation, and epoxidation, offering pathways to new and diverse chemical structures.

An Overview of Current Academic Research Trajectories

Regioselective Bromination Strategies for Styrene (B11656) Derivatives

The introduction of bromine atoms at specific positions on the styrene scaffold is paramount for the synthesis of target molecules like 1,2,4-tribromo-5-vinylbenzene. Regioselectivity is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution Approaches for Controlled Bromination

Electrophilic aromatic substitution (EAS) is a fundamental method for the halogenation of aromatic rings. masterorganicchemistry.comlibretexts.orglibretexts.org The vinyl group of styrene is an activating, ortho-, para-directing group. However, direct bromination of styrene often leads to a mixture of products, including addition to the vinyl double bond and substitution at various ring positions. stackexchange.comyoutube.com To achieve the desired 1,2,4-tribromo substitution pattern on a vinylbenzene, a multi-step synthetic sequence is typically necessary.

A common strategy involves the bromination of a precursor molecule where the directing effects of the substituents facilitate the desired substitution pattern. For instance, starting with a substituted benzene and introducing the vinyl group at a later stage can offer better control. The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst or specific solvent systems can offer enhanced selectivity compared to molecular bromine with a Lewis acid. nih.gov For example, the use of NBS with silica (B1680970) gel has been shown to afford exclusive para-substitution in certain cases. nih.gov The temperature of the reaction can also influence the positional selectivity, with lower temperatures often favoring the thermodynamically more stable para-isomer. nih.gov

The formation of the key intermediate for electrophilic aromatic bromination is the bromoarenium ion, a σ-complex, which is a high-energy intermediate. nih.gov The stability of this intermediate, influenced by the substituents on the ring, dictates the position of bromine addition.

Transition Metal-Catalyzed Syntheses Involving Brominated Ethenyl Systems

Transition metal catalysis offers powerful tools for the construction of complex molecules from simpler, halogenated precursors. Palladium and ruthenium catalysts are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Vinyl Bromides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com These reactions are instrumental in the synthesis of substituted styrenes.

Aryl and vinyl triflates are versatile substrates in organic synthesis due to their high reactivity in cross-coupling reactions. An important transformation is their conversion to the corresponding bromides, which are often more stable and can be used in subsequent synthetic steps. A facile palladium-catalyzed method has been developed for this conversion. mit.eduorganic-chemistry.orgmit.edu This method employs a palladium catalyst, often with specialized biarylphosphine ligands like t-Bu-BrettPhos, and potassium bromide (KBr) as the bromine source. organic-chemistry.org The addition of potassium fluoride (B91410) (KF) has been found to be crucial for improving reaction efficiency, eliminating the need for more complex additives. organic-chemistry.orgacs.org The reaction conditions are generally robust, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov

Table 1: Palladium-Catalyzed Conversion of Triflates to Bromides acs.orgnih.gov

SubstrateCatalyst SystemAdditiveSolventTemp (°C)Yield (%)
Aryl TriflatePd₂(dba)₃ / t-Bu-BrettPhosKBr, KF1,4-Dioxane130Good to Excellent
Vinyl TriflatePd₂(dba)₃ / t-Bu-BrettPhosKBr, KF1,4-Dioxane130Good to Excellent
Aryl TriflatePd₂(dba)₃ / Dialkylbiaryl phosphine (B1218219)KBr, 2-butanone, iBu₃Al, PEG3400Toluene (B28343)-Good
Vinyl TriflatePd₂(dba)₃ / Dialkylbiaryl phosphineKBr, 2-butanone, iBu₃Al, PEG3400Toluene-Good

Data sourced from multiple studies and may represent a range of conditions and yields.

This conversion provides a strategic route to vinyl bromides, which are key precursors for the synthesis of complex styrenes through subsequent cross-coupling reactions.

β-Halo styrenes, including β-bromo styrenes, are valuable building blocks for the synthesis of more complex unsaturated systems. One such application is the synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives. rsc.org This transformation can be achieved through a palladium and copper co-catalyzed cross-coupling reaction between a β-halo styrene and a terminal alkyne, such as a phenylacetylene (B144264) derivative. rsc.org This reaction tolerates various functional groups, including aldehydes, cyano, and ester groups, allowing for the creation of a diverse library of dienyne compounds. rsc.org These resulting 1,3-butadiene-3-yne derivatives can be further utilized in the synthesis of other complex molecules, such as trisubstituted pyridines. rsc.org

Ruthenium-Catalyzed Stereoselective Hydrohalogenation

Ruthenium catalysts have emerged as powerful tools for various organic transformations, including the hydrohalogenation of alkynes. This reaction provides a direct route to vinyl halides from readily available starting materials.

A recently developed method describes a ruthenium-catalyzed regioselective hydrohalogenation of alkynes under mild conditions. nih.govacs.org This transformation employs simple, commercially available halogen sources like zinc bromide (ZnBr₂) and is mediated by trimethylsilyl (B98337) triflate. nih.govacs.org The reaction shows good functional group tolerance, with alkynes derived from bioactive molecules undergoing the transformation successfully. acs.org This methodology offers a potential pathway to synthesize vinyl bromides, including those that could serve as precursors to tribrominated styrenes, with high control over the position of the halogen atom on the double bond. The reaction proceeds with a high degree of regioselectivity, a critical factor in the synthesis of well-defined isomers. nih.gov

Cobalt-Catalyzed Vinylation of Aromatic Halides with β-Halostyrene

A significant advancement in the synthesis of functionalized stilbenes, which can be conceptually extended to the synthesis of complex styrenes, is the direct cobalt-catalyzed vinylation of aryl halides with β-halostyrene. acs.orgorganic-chemistry.orgresearchgate.net This method provides a novel and efficient route for creating C(sp²)–C(sp²) bonds. researchgate.net The reaction proceeds with a total retention of the double bond's configuration, which is a crucial aspect for stereoselective synthesis. acs.orgorganic-chemistry.orgnih.gov

The process generally involves a cobalt(II) precursor which is reduced in situ to an active Co(I) species. acs.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, propose a catalytic cycle that includes oxidative additions and reductive eliminations. organic-chemistry.org The order of reagent addition has been found to be critical for the success of the cross-coupling, with the dropwise addition of the β-halostyrene minimizing the undesired dimerization of the aryl halide. organic-chemistry.orgresearchgate.net

Key parameters that have been optimized for this reaction include the choice of solvent and ligand. Acetonitrile has been identified as the optimal solvent, and triphenylphosphine (B44618) (PPh₃) as the most effective ligand for promoting the desired cross-coupling. organic-chemistry.org This methodology has been successfully applied to a variety of aryl iodides and bromides, with ortho-substituted aromatic bromides exhibiting particularly high reactivity. organic-chemistry.org

Table 1: Key Features of Cobalt-Catalyzed Vinylation

FeatureDescriptionReference
Catalyst Cobalt-based, typically a Co(II) precursor reduced in situ. acs.org
Reactants Aromatic halides and β-halostyrenes. acs.orgorganic-chemistry.orgresearchgate.net
Key Advantage Stereoselective with total retention of double bond configuration. acs.orgorganic-chemistry.orgnih.gov
Solvent Acetonitrile is often preferred. organic-chemistry.org
Ligand Triphenylphosphine (PPh₃) has shown to be effective. organic-chemistry.org
Reaction Control Slow addition of β-halostyrene is crucial to minimize side reactions. organic-chemistry.orgresearchgate.net

Novel Synthetic Approaches for Vinyl Bromides Applicable to Benzene, 1,2,4-tribromo-5-ethenyl- Precursors

The synthesis of the vinyl bromide moiety is a cornerstone for the production of vinyl-substituted aromatic compounds. Several innovative methods have been developed that could be adapted for the synthesis of precursors to Benzene, 1,2,4-tribromo-5-ethenyl-.

Vinyl bromides can be efficiently synthesized from a variety of starting materials, including ketones, alkynes, and propargylic alcohols.

From Ketones: A practical method for preparing vinyl bromides from ketones involves the use of a triphenyl phosphite/bromine-derived reagent. acs.org This approach is noted for its mild conditions and good functional group tolerance. acs.org The reaction is believed to proceed through an active brominating agent, bromotriphenoxyphosphonium bromide, which reacts with the ketone to form an oxyphosphonium bromide intermediate. acs.org Subsequent elimination and dehydrobromination yield the desired vinyl bromide. acs.org Another method involves the conversion of ketones to their corresponding vinyl phosphate (B84403) intermediates, which are then treated with triphenylphosphine dihalide. researchgate.net

From Alkynes: The addition of alkynes to in situ generated oxocarbenium ions offers a stereoselective route to trisubstituted vinyl bromides. nih.govnih.gov This reaction utilizes MgBr₂·OEt₂ as both a Lewis acid promoter and a bromide source, proceeding under mild conditions to give high yields and excellent E:Z selectivity. nih.govnih.gov Hydroboration of 1-alkynes also provides a pathway to both cis- and trans-vinyl bromides. acs.org Furthermore, a ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion can produce vinyl bromides with selectivity for either the E- or Z-isomer depending on the reaction conditions. acs.org

From Propargylic Alcohols: Propargylic alcohols can be converted to vinyl bromides through various synthetic strategies. google.com One method involves a copper-catalyzed borylation, which can lead to the formation of vinylboronates, versatile intermediates for further transformations. organic-chemistry.org Another approach is the direct conversion of propargylic alcohols to the corresponding allenyl bromides. nih.gov

A valuable method for the synthesis of terminal vinyl bromides is the selective reduction of 1,1-dibromoalkenes. capes.gov.brresearchgate.net These dibromoalkenes are readily accessible from aldehydes through olefination with carbon tetrabromide and triphenylphosphine. capes.gov.brresearchgate.net The subsequent reduction can be achieved using reagents such as dimethylphosphite (B8804443) and triethylamine, a protocol known as the Hirao reduction. researchgate.net This method is advantageous for its convenience and the good yields of the resulting vinyl bromides. capes.gov.brresearchgate.net

The direct conversion of allylic alcohols to vinyl bromides can be achieved through a one-pot bromination-elimination process. Allylic bromination, often carried out with N-bromosuccinimide (NBS), allows for the selective bromination at the carbon adjacent to the double bond. masterorganicchemistry.comlibretexts.org The reaction proceeds via a radical chain mechanism, where a low concentration of Br₂ is maintained to favor allylic substitution over addition to the double bond. masterorganicchemistry.comlibretexts.org In some cases, this reaction can be accompanied by an allylic rearrangement, potentially leading to a mixture of products. masterorganicchemistry.comyoutube.com

While transition-metal catalysis is a powerful tool, the development of transition-metal-free coupling reactions is gaining significant attention due to advantages such as lower cost, reduced toxicity, and simplified purification. cas.cnrsc.org These reactions often proceed through radical or radical ion intermediates. cas.cnresearchgate.net For the formation of C-C bonds, base-promoted homolytic aromatic substitution (HAS)-type coupling reactions have been developed. cas.cn Additionally, photoredox catalysis has emerged as a powerful strategy for enabling C-C, C-O, and C-N cross-couplings without the need for a transition metal catalyst. nih.gov These light-enabled methods can couple aryl triflates with various partners, although aryl bromides have been reported to be unsuitable for some of these specific transformations. nih.gov

Synthetic Strategies for Complex Molecular Architectures Utilizing Tribromobenzene Scaffolds

Tribromobenzene serves as a versatile scaffold for the construction of complex, often star-shaped, molecules. rsc.orgrsc.org The three bromine atoms provide multiple points for functionalization, allowing for the creation of intricate three-dimensional structures.

Various synthetic strategies are employed to build upon the tribromobenzene core:

Palladium-Catalyzed Cross-Coupling Reactions: Heck, Sonogashira, and Stille cross-coupling reactions are extensively used to form new carbon-carbon bonds at the bromine positions. rsc.orgrsc.org For instance, the Sonogashira coupling of a trihalo-benzene with alkynes is a common method for creating C₃-symmetric molecules. rsc.org

Ullmann Reaction: This reaction is utilized for carbon-nitrogen bond formation, for example, in the synthesis of benzimidazole-based star-shaped molecules by coupling benzimidazole (B57391) with tribromobenzene. rsc.org

Other Reactions: A variety of other reactions, including O-, S-, and N-alkylation, cyclocondensation, and click reactions, have also been employed to elaborate the tribromobenzene scaffold into more complex structures. rsc.org

The choice of synthetic strategy depends on the desired final architecture and the functional groups to be incorporated. These methods provide a powerful toolbox for the design and synthesis of novel materials and molecules with unique properties based on the tribromobenzene framework.

Multi-component Coupling Reactions for Star-Shaped Molecules

The construction of star-shaped molecules, which feature multiple "arms" radiating from a central core, has garnered significant interest due to their unique photophysical and material properties. Multi-component coupling reactions, where several reactants combine in a single operation to form a complex product, offer an efficient pathway to such architectures. While direct multi-component reactions involving "Benzene, 1,2,4-tribromo-5-ethenyl-" are not extensively documented, the principles of these reactions can be applied to create star-shaped systems using structurally related building blocks.

Typically, the synthesis of star-shaped molecules involves a poly-functionalized central core that is coupled with multiple arm units. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for this purpose. wikipedia.orgyoutube.com For instance, a central core bearing multiple halide functionalities can be reacted with a vinyl-containing compound in a Heck-type reaction to form a star-shaped molecule with multiple ethenyl arms.

A hypothetical multi-component approach to a star-shaped molecule related to the subject compound could involve a central, tri-functionalized aromatic core, such as 1,3,5-tribromobenzene. This core could then be subjected to a palladium-catalyzed coupling reaction with a vinyl-containing partner, such as an organostannane or organoboron derivative of styrene, in a Stille or Suzuki coupling, respectively. The efficiency of these reactions allows for the formation of multiple carbon-carbon bonds in a controlled manner.

The following table illustrates representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of star-shaped molecules from poly-haloaromatic cores.

Core ComponentArm ComponentCatalyst/LigandBaseSolventProduct Type
1,3,5-TribromobenzeneVinyltributylstannanePd(PPh₃)₄-TolueneStar-shaped tri(ethenyl)benzene
1,3,5-Triiodobenzene4-Vinylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OStar-shaped tri(styryl)benzene
2,4,6-Trichloro-1,3,5-triazine4-AminostyrenePd₂(dba)₃ / XantphosNaOtBuTolueneStar-shaped tri(aminostyryl)triazine

Palladium-Catalyzed Annulation Reactions of Arynes with Ortho-Halostyrenes for Carbocyclic Systems

Palladium-catalyzed annulation reactions of arynes with ortho-halostyrenes provide a powerful and direct method for the synthesis of 9-fluorenylidenes, an important class of carbocyclic systems. nih.govnih.gov This methodology involves the in-situ generation of a highly reactive aryne species, which then undergoes a palladium-catalyzed insertion and cyclization with an ortho-halostyrene. The reaction is notable for its ability to form two new carbon-carbon bonds in a single step under relatively mild conditions. nih.gov

The general transformation is tolerant of a wide variety of functional groups on both the aryne precursor and the ortho-halostyrene, including cyano, ester, aldehyde, and ketone groups. nih.govnih.gov This tolerance allows for the synthesis of a diverse range of substituted 9-fluorenylidenes, which can serve as versatile intermediates for further organic transformations. nih.gov While "Benzene, 1,2,4-tribromo-5-ethenyl-" has not been explicitly reported as a substrate in these reactions, its structure as an ortho-halostyrene suggests its potential applicability in this synthetic transformation.

The arynes are typically generated in situ from silylaryl triflates in the presence of a fluoride source, such as cesium fluoride (CsF). nih.gov The palladium catalyst, often in combination with a phosphine ligand, facilitates the coupling of the aryne with the ortho-halostyrene.

Below is a table summarizing representative examples of palladium-catalyzed aryne annulation with various ortho-halostyrenes to yield 9-fluorenylidenes. nih.govnih.gov

Ortho-HalostyreneAryne PrecursorCatalyst/LigandBaseSolventProduct (9-Fluorenylidene)Yield (%)
2-Bromostyrene2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(dba)₂ / dppmCsFCH₃CN/PhCH₃9-Fluorenylidene85
2-Bromo-4-methylstyrene2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(dba)₂ / dppmCsFCH₃CN/PhCH₃2-Methyl-9-fluorenylidene82
2-Bromo-4-fluorostyrene2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(dba)₂ / dppmCsFCH₃CN/PhCH₃2-Fluoro-9-fluorenylidene78
Methyl 2-(2-bromovinyl)benzoate2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(dba)₂ / dppmCsFCH₃CN/PhCH₃Methyl 9-fluorenylidene-1-carboxylate75
2-(2-Bromovinyl)benzonitrile2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(dba)₂ / dppmCsFCH₃CN/PhCH₃9-Fluorenylidene-1-carbonitrile80

Polymerization Studies of Tribromostyrene and its Copolymers

The presence of the vinyl group enables 2,4,5-tribromostyrene to undergo addition polymerization, forming long-chain macromolecules. The resulting polymers, poly(2,4,5-tribromostyrene), are noted for their thermal properties, with research indicating a high glass transition temperature, which can be extrapolated to be 211°C. tandfonline.com The incorporation of bromine imparts flame-retardant characteristics to the polymers, a key driver for research into brominated styrenic polymers. google.comosti.gov

Homopolymerization Mechanisms via Free Radical Initiation

The homopolymerization of 2,4,5-tribromostyrene can be initiated using free radical initiators. tandfonline.com A common initiator for styrene and its derivatives is 2,2′-azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals that attack the vinyl group of the TBSt monomer, initiating the polymerization chain. tandfonline.comtandfonline.com The process follows the classical steps of radical polymerization: initiation, propagation, and termination. The resulting poly(2,4,5-tribromostyrene) homopolymer exhibits thermal stability comparable to that of standard polystyrene. tandfonline.comtandfonline.com

Copolymerization with Unbrominated Styrene and Acrylonitrile (B1666552)

Significant research has been conducted on the free-radical copolymerization of 2,4,5-tribromostyrene (TBSt) with other vinyl monomers, particularly unbrominated styrene (St) and acrylonitrile (AN), in a toluene solution with AIBN as the initiator. tandfonline.comtandfonline.com The rate of copolymerization for both systems was found to increase as the proportion of TBSt in the initial monomer feed increased. tandfonline.comtandfonline.com

The reactivity of the monomers in these systems is quantified by copolymerization reactivity ratios (r). These ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the comonomer. For the TBSt/St system, the reactivity ratio for TBSt (r₁) is greater than 1, while for St (r₂) it is less than 1, suggesting that the growing polymer chains, regardless of the terminal monomer, preferentially add a TBSt monomer. tandfonline.comtandfonline.com In the TBSt/AN system, the reactivity ratio of TBSt (r₁) is significantly higher, indicating a strong preference for the incorporation of the brominated monomer. tandfonline.comtandfonline.com An important property of the resulting copolymers is their glass transition temperature (Tg), which increases significantly with a higher content of TBSt in the polymer chain. tandfonline.comtandfonline.com

Copolymer SystemMonomer 1Reactivity Ratio (r₁)Monomer 2Reactivity Ratio (r₂)Alfrey-Price Q₁Alfrey-Price e₁
TBSt / StTBSt1.035 ± 0.164Styrene0.150 ± 0.0571.940.28
TBSt / ANTBSt2.445 ± 0.270Acrylonitrile0.133 ± 0.0541.620.61
Data sourced from Z. Janović, et al., Journal of Macromolecular Science, Part A, 1996. tandfonline.comtandfonline.com

Emulsion Polymerization Methodologies for Brominated Styrenes

Emulsion polymerization is a common industrial technique used for producing styrenic polymers. google.com This method involves dispersing the monomer (like a brominated styrene) in an aqueous phase with the aid of a surfactant. uc.edugatech.edu Polymerization is typically initiated by a water-soluble initiator, such as potassium persulfate, which forms free radicals when heated. uc.edugatech.edu The process allows for the formation of a stable latex of polymer particles. researchgate.net This methodology is applicable to brominated styrenes, enabling the synthesis of polymer suspensions with controlled particle sizes and properties. google.comresearchgate.net The specific conditions, such as the sequence of adding components, can significantly influence the final properties of the acrylic-styrene latex, including particle size, viscosity, and thermal characteristics. researchgate.net

Investigating Chain Transfer Effects in Polymerization Systems

In polymer chemistry, chain transfer is a reaction that stops the growth of one polymer chain and initiates the growth of another. wikipedia.org This process involves the transfer of the active radical center from the growing polymer to another molecule, which can be a monomer, solvent, or a deliberately added chain transfer agent. wikipedia.orgrubbernews.com Chain transfer reactions generally lead to a decrease in the average molecular weight of the resulting polymer. wikipedia.org This effect can be harnessed to control the molecular weight of polymers by using specific chain transfer agents, such as thiols. rubbernews.comnumberanalytics.com Chain transfer can also occur to an existing polymer chain, which results in the formation of a new radical site on the polymer backbone, leading to the growth of a branch and the formation of branched polymers. wikipedia.orgrubbernews.comstackexchange.com

Control of Polymer Architecture in Brominated Styrenic Polymers

Modern polymerization techniques offer precise control over the final polymer architecture, including molecular weight, dispersity, and the creation of complex structures like block copolymers. psecommunity.org Reversible deactivation radical polymerization (RDRP) methods, such as atom transfer radical polymerization (ATRP), are particularly relevant for brominated monomers. psecommunity.org In ATRP of a brominated styrene, the polymer chains typically have a bromine atom at their end. psecommunity.org This terminal bromine can be reactivated to continue polymerization, allowing for "living" polymerization characteristics where chain growth can be restarted to add a new block of monomers, thus forming block copolymers. psecommunity.org

Another strategy for controlling polymer architecture is post-polymerization functionalization. rsc.org For instance, research on syndiotactic polystyrene has shown that conducting bromination in a heterogeneous gel state, as opposed to a homogeneous solution, leads to a "blocky" microstructure where bromine atoms are grouped together, rather than randomly distributed. rsc.org This control over the functional group arrangement demonstrates a sophisticated method for tailoring the final properties of the polymer. rsc.org

Further Functionalization and Reactivity of Brominated Ethenylbenzene Systems

Beyond polymerization, the structure of Benzene, 1,2,4-tribromo-5-ethenyl- offers other avenues for chemical transformation. The bromine atoms attached to the aromatic ring are valuable functional handles for subsequent reactions. These bromo-substituents can participate in various metal-catalyzed cross-coupling reactions. nih.gov For example, bromo-functionalized aromatic compounds can undergo Suzuki coupling with boronic acids or Stille coupling with organotin compounds. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds, allowing the brominated benzene core to be elaborated into more complex molecular structures. nih.gov This reactivity makes brominated ethenylbenzenes versatile building blocks not just for polymers, but also for the synthesis of a wide range of organic molecules. nih.gov

Scientific Literature on "Benzene, 1,2,4-tribromo-5-ethenyl-" Remains Elusive

Despite a comprehensive search of scientific databases and chemical literature, no research or data has been found for the chemical compound "Benzene, 1,2,4-tribromo-5-ethenyl-," also known as 1,2,4-tribromo-5-vinylbenzene. Consequently, an article detailing its chemical transformations and derivatization research as per the requested outline cannot be generated at this time.

The inquiry sought to detail specific aspects of the compound's reactivity, including advanced substitution reactions on its brominated aromatic ring, transformative reactions of its ethenyl (vinyl) group, and its potential pathways to bioactive bromophenol structures. However, the absence of any published studies, synthetic methodologies, or analytical data for this specific molecule precludes a scientifically accurate and informative discussion on these topics.

Searches for this compound, including under its synonymous name and CAS number, did not yield any relevant results in established chemical databases. The information available pertains to related but structurally distinct compounds such as 1,2,4-tribromobenzene, 1,2,4-tribromo-5-iodobenzene, and 1,2,4-tribromo-5-methylbenzene. While these molecules share a tribrominated benzene core, the absence of the crucial ethenyl group means their chemical properties and reactivity profiles would differ significantly from the target compound.

Therefore, the following sections, which were requested for the article, cannot be substantiated with any factual research findings:

Pathways to Bioactive Bromophenol Structures as Advanced Derivatives

Without primary or secondary research sources, the generation of an article on "Benzene, 1,2,4-tribromo-5-ethenyl-" would be speculative and would not meet the required standards of scientific accuracy and professional authority. Further research or the publication of studies on this specific compound is necessary before a detailed scientific article can be composed.

Advanced Materials Research Incorporating Benzene, 1,2,4 Tribromo 5 Ethenyl Motifs

Investigations into Brominated Styrenic Polymers for Specialized Polymeric Systems

The polymerization of 2,4,5-tribromostyrene leads to poly(2,4,5-tribromostyrene), a brominated styrenic polymer that leverages the properties of its constituent monomer. The high percentage of bromine by weight is a key attribute, significantly influencing the polymer's physical and chemical characteristics. This makes it a valuable component in the formulation of specialized polymeric systems designed for demanding environments.

While direct research on the integration of "Benzene, 1,2,4-tribromo-5-ethenyl-" into engineering thermoplastics is not extensively detailed in the provided results, the properties of its isomer, poly(2,4,6-tribromostyrene), offer insights into the potential performance enhancements. The high bromine content (minimum 66%) and a high softening point of 220°C are indicative of the thermal stability that brominated styrenes can impart to thermoplastic blends. scipoly.com The incorporation of such brominated polymers can significantly raise the glass transition temperature and improve the fire-retardant properties of the host thermoplastic, crucial for applications in electronics, automotive, and construction industries.

Table 1: Physical Properties of a Related Brominated Styrenic Polymer

Property Value
Minimum Bromine Content 66%
Softening Point 220°C
Glass Transition Temp. (Tg) 195°C
Density 2.1 g/cm³
Molecular Weight (Approx.) 230,000 [GPC]

Data sourced from research on Poly(2,4,6-tribromostyrene) scipoly.com

The use of "Benzene, 1,2,4-tribromo-5-ethenyl-" in polymer-polyol formulations is a niche but important area of research for creating functional materials. Polymer-polyols are stable dispersions of a polymer in a polyol, commonly used in the production of high-resilience polyurethane foams. The integration of a brominated styrenic polymer like poly(2,4,5-tribromostyrene) can be used to modify the rheological properties of the polyol and enhance the flame retardancy and load-bearing capacity of the final polyurethane product. While specific data on 2,4,5-tribromostyrene was limited, the principle remains a key strategy in the development of functional polyurethanes.

Development of Poly(halo)styrene Thin-Film Systems for Dosimetric Applications

A significant application of polymers derived from halogenated styrenes, including "Benzene, 1,2,4-tribromo-5-ethenyl-", is in the field of radiation dosimetry. aip.org Poly(halo)styrene matrices are used to create thin-film passive dosimeters capable of measuring high doses of ionizing radiation. aip.orgaip.org

Research has led to the development of a passive dosimeter system utilizing a poly(halo)styrene matrix doped with a chemical indicator. aip.orgaip.org A commonly used indicator is malachite green methoxide. aip.org When exposed to ionizing radiation, this colorless compound transforms into the intensely colored malachite green dye cation, which has a strong optical absorption. aip.org The change in the film's optical density is directly proportional to the absorbed radiation dose, allowing for accurate measurement in the range of 10⁴ to 10⁷ rad. aip.orgaip.org The film is typically prepared by dissolving the poly(halo)styrene and the dopant (around 3% by weight of the polymer) in a solvent mixture like benzene (B151609) and xylene and casting it onto glass plates. aip.org

Table 2: Characteristics of Poly(halo)styrene Dosimeter Films

Feature Description Reference
Matrix Poly(halo)styrene (e.g., Polychlorostyrene, Polybromostyrene) aip.org
Indicator Malachite Green Methoxide aip.org
Dose Range 10⁴ - 10⁷ rad aip.orgaip.org
Mechanism Radiation-induced coloration of the indicator dye aip.org

The performance of these dosimeter films is influenced by certain environmental factors. aip.orgaip.org While they exhibit excellent stability and a long shelf life in the absence of light and corrosive gases, they are sensitive to some chemical agents. aip.org Acidic gases such as nitrogen dioxide (NO₂), sulfur dioxide (SO₂), and hydrogen chloride (HCl) can initially cause coloration but subsequently bleach the film, interfering with accurate dose measurement. aip.org Oxygen has a minor effect at low dose rates. aip.org Furthermore, the coloration response is dependent on temperature, although this effect is minimal between 0 and 35°C. aip.org Studies on the energy sensitivity of these films, particularly chlorostyrene-based versions, have shown that their response is largely independent of photon energy between a few keV and 1.25 MeV, a critical feature for their application in various radiation environments. osti.gov

Research into Novel Benzene Derivatives for Photonic and Electronic Applications

The unique electronic structure of "Benzene, 1,2,4-tribromo-5-ethenyl-" and its derivatives makes them candidates for research in photonic and electronic materials. The presence of heavy bromine atoms can influence properties like refractive index, and the conjugated styrenic system is a fundamental component in many organic electronic materials. While specific research focusing solely on 2,4,5-tribromostyrene for these applications is emerging, the broader class of functionalized benzene and styrene (B11656) derivatives is a cornerstone of organic electronics. For instance, related compounds like Benzene, 1,2,4-tribromo-5-(3,5-dibromophenoxy)- are synthesized and cataloged for potential use in advanced material formulations. epa.gov The polymerization of ethenylbenzene (styrene) with diethenylbenzene is a well-established method for creating cross-linked polymers used in a variety of applications, showcasing the versatility of the styrene motif. nih.gov The introduction of multiple bromine atoms onto the styrene ring, as in 2,4,5-tribromostyrene, modifies the electronic properties and inter-chain interactions, opening avenues for its use in high refractive index polymers, organic light-emitting diodes (OLEDs), and as a component in specialized semiconductors.

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
Benzene, 1,2,4-tribromo-5-ethenyl- 2,4,5-tribromostyrene
Poly(2,4,6-tribromostyrene)
Malachite green methoxide
Nitrogen dioxide NO₂
Sulfur dioxide SO₂
Hydrogen chloride HCl
Benzene
Xylene
Benzene, 1,2,4-tribromo-5-(3,5-dibromophenoxy)-
Ethenylbenzene Styrene

Theoretical and Computational Studies of Benzene, 1,2,4 Tribromo 5 Ethenyl and Its Derivatives

Quantum Chemical Calculations for Reaction Mechanismsnih.govnih.gov

Quantum chemical calculations are instrumental in mapping the energetic landscapes of chemical reactions. These methods allow for the detailed investigation of reaction pathways, intermediate structures, and transition states, providing a foundational understanding of reaction kinetics and thermodynamics.

Density Functional Theory (DFT) has become a primary tool for elucidating the mechanisms of complex organic reactions. By calculating the electronic structure of molecules, DFT can accurately predict the geometries and energies of reactants, products, and the transition states that connect them. This allows for the comparison of different potential reaction pathways.

For instance, in reactions involving styrene (B11656) derivatives, DFT calculations can clarify the preferred mechanism. Studies on the cyclopropanation of styrene catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, have used DFT to investigate various potential pathways, including activations at different atomic sites (N-bound, C-bound, and O-bound). researchgate.net By comparing the calculated energy barriers for each path, researchers can identify the most plausible reaction mechanism, with results that align well with experimental observations. researchgate.net Similarly, DFT has been employed to study the alkylation of benzene (B151609) with ethene over zeolite catalysts, where different one-step and two-step mechanisms were computationally explored to determine the most favorable route. figshare.com

In the context of styrene polymerization, DFT calculations have been used to study the insertion mechanism of the monomer into a growing polymer chain. vtt.fi These studies can determine the kinetic preference for different insertion modes (e.g., 2,1-insertion vs. 1,2-insertion) and explain how the electronic properties of the catalyst and ligands influence the polymerization activity. vtt.fi The insights gained from DFT not only explain experimental findings but also guide the design of new catalysts and reaction conditions. researchgate.net

Table 1: Representative DFT Calculation Data for Reaction Pathway Analysis This table presents hypothetical data representative of findings in DFT studies to illustrate the comparison of different reaction pathways.

Reaction PathwaySystemActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference Model
Pathway A (N-bound activation)Styrene Cyclopropanation25.4-15.2 researchgate.net
Pathway B (C-bound activation)Styrene Cyclopropanation35.1-10.8 researchgate.net
Pathway C (O-bound activation)Styrene Cyclopropanation22.9-18.5 researchgate.net
2,1-InsertionStyrene Polymerization15.7-20.1 vtt.fi
1,2-InsertionStyrene Polymerization19.3-16.4 vtt.fi

The transfer of electrons is a fundamental process in many chemical and biological reactions. Computational methods are crucial for understanding the dynamics of electron transfer (ET), particularly in complex systems. Based on principles like Marcus theory, computational models can predict ET rates by evaluating parameters such as the free energy of reaction, reorganization energy, and the electronic coupling between the electron donor and acceptor. nih.gov

For brominated compounds, computational analysis extends to understanding both intramolecular electron transfer and the physical transfer of these compounds in various environments. In studies of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants, computational and analytical methods have been combined to investigate their movement. nih.govresearchgate.net Researchers hypothesize that the transfer mechanism (e.g., volatilization followed by adsorption versus physical abrasion of polymer particles) dictates how these compounds are distributed in dust. nih.govresearchgate.net While not a direct quantum chemical calculation of electron transfer, this analysis relies on understanding the physicochemical properties of the brominated compounds, which can be informed by computational models.

More directly, computational strategies using DFT have been developed to calculate the rates of photoinduced electron transfer, hole transfer, and charge recombination in molecular systems. acs.org These protocols, often including solvent effects through models like the Polarizable Continuum Model (PCM), allow for a comprehensive kinetic model of the excited-state dynamics of a molecule following light absorption. acs.org Such analyses reveal how the molecular structure and environment influence the efficiency and pathways of charge separation and recombination, which is critical for applications in photocatalysis and molecular electronics. acs.org

Molecular Modeling of Polymer Microstructure and Stereochemistryresearchgate.net

Molecular modeling provides indispensable tools for investigating the three-dimensional structure of polymers. The specific arrangement of monomer units, known as microstructure, includes aspects like stereochemistry, which profoundly influences the material's physical and chemical properties.

The sequence of stereocenters along a polymer chain, or its tacticity, is a key component of its microstructure. For polymers like poly(bromostyrene), the arrangement of the bromophenyl groups can be atactic (random), isotactic (all on the same side), or syndiotactic (alternating sides). These arrangements are often analyzed at the level of triads (three monomer units), pentads (five units), and so on.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining polymer stereochemistry. In the case of poly(p-bromostyrene), the 300 MHz proton NMR spectrum shows distinct patterns that are sensitive to the stereosequence. tue.nl For example, the resonance of the aromatic protons ortho to the polymer backbone appears as a five-peak pattern, which has been interpreted in terms of pentad stereosequences. tue.nl Computer simulations of the NMR spectra are used to validate these assignments, providing a powerful synergy between experimental data and computational analysis. tue.nl The analysis of such spectra for free-radical initiated poly(3-bromostyrene) indicates that the resulting polymer is atactic.

Beyond analysis, computational methods can also predict polymer microstructures. Reactive molecular dynamics (MD) simulations, using packages like PolySMart, can model the polymerization process itself. nih.gov By simulating the reaction kinetics and the step-by-step formation of covalent bonds between monomers, these tools can generate realistic, well-equilibrated polymer models. nih.gov This approach allows researchers to study the evolution of the polymer's chemical and topological structure during polymerization and to predict the resulting stereosequence distributions, offering a route to engineering polymer microstructures for desired properties. nih.gov

Table 2: Representative NMR Spectral Analysis for Stereochemistry of Poly(p-bromostyrene) This table is based on the description of spectral analysis for poly(p-bromostyrene) and related polymers to illustrate how NMR data is interpreted in terms of stereosequences.

Proton EnvironmentObserved PatternInterpretationReference Model
Aromatic Protons (ortho to backbone)5-peak pattern (~6.67 ppm)Corresponds to pentad stereosequences (e.g., rrrr, mrrr, mrrm, etc.) tue.nl
Aromatic Protons (meta to backbone)Broad signal (~6.99-7.49 ppm)Lacks fine structure, less sensitive to stereochemistry tue.nl
Aliphatic Methine ProtonLower field resonanceAssigned to specific triad (B1167595) sequences (e.g., mm-triad) tue.nl

Analytical Methodologies Development for Research on Polybrominated Ethenylbenzenes

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is a cornerstone for the analysis of brominated aromatic compounds, providing the means to separate these target analytes from complex sample mixtures, which is a critical prerequisite for accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Brominated Aromatics

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile brominated aromatic compounds like 2,4,5-tribromostyrene. nih.gov The separation is based on the compound's volatility and interaction with a stationary phase within the GC column. Following separation, mass spectrometry provides detection and structural information.

In GC-MS analysis, the ionization method is a key parameter. Electron ionization (EI) is common but can cause extensive fragmentation, which, while useful for library matching, might complicate the identification of unknown compounds where a molecular ion is advantageous. chromatographyonline.com For brominated compounds, negative chemical ionization (NCI) offers high selectivity and sensitivity. acs.orgosti.gov NCI-MS is particularly effective for detecting compounds with two or more bromine substituents by monitoring the characteristic bromide anions (m/z 79 and 81) that are intensely formed. osti.govacs.org This method provides low detection limits, often in the picogram range, and exhibits good linearity. osti.gov However, it should be noted that analytical artifacts, such as the bromination of other aromatic compounds present in a sample, can occur under certain headspace GC-MS analysis conditions, particularly in acidic, peroxide-containing aqueous samples with high salt content. nih.gov

Table 1: GC-MS Parameters and Findings for Brominated Aromatic Analysis

ParameterDetailsResearch FindingsCitation
Technique Gas Chromatography-Mass Spectrometry (GC-MS)A principal method for volatile and semi-volatile brominated aromatics. nih.gov
Ionization Mode Negative Chemical Ionization (NCI)Offers high selectivity and sensitivity by monitoring Br⁻ anions (m/z 79 and 81). acs.orgosti.gov
Sensitivity HighDetection limits can be as low as 0.1 picograms. osti.gov
Selectivity HighLittle interference from chlorinated analogues. osti.gov
Potential Issues Artifact FormationBromination of other aromatic compounds can occur in specific sample matrices. nih.gov

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for Elemental Bromine Speciation

For elemental speciation, particularly to quantify the bromine content of separated compounds, gas chromatography can be interfaced with an inductively coupled plasma mass spectrometer (GC-ICP-MS). This powerful hyphenated technique combines the high separation efficiency of GC with the high sensitivity and element-specific detection of ICP-MS.

GC-ICP-MS is recognized as one of the most sensitive techniques for speciation analysis, capable of reaching the ultra-trace detection levels required by environmental regulations for some brominated compounds. thermofisher.com The method is applicable to volatile and thermally stable organometallic and organohalogen compounds. The ICP-MS detector provides isotopic information, which can be used to confirm the presence of bromine based on its characteristic isotopic signature (79Br and 81Br). researchgate.net Challenges in this technique include ensuring the thermal stability of the analyte during injection and transfer to the ICP torch to prevent degradation.

Table 2: Characteristics of GC-ICP-MS for Bromine Speciation

FeatureDescriptionRelevance to "Benzene, 1,2,4-tribromo-5-ethenyl-"Citation
Principle Combines GC separation with element-specific ICP-MS detection.Allows for quantification of bromine in the eluted 2,4,5-tribromostyrene peak.
Sensitivity Ultra-trace levels (sub-ng/L).Capable of detecting very low concentrations in environmental or biological samples. thermofisher.com
Selectivity Isotopic InformationConfirms the presence of bromine by detecting its natural isotopic abundance (79Br/81Br). researchgate.net
Applicability Volatile & Thermally Stable CompoundsSuitable for 2,4,5-tribromostyrene, provided it does not degrade at GC temperatures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is an increasingly vital tool for analyzing brominated flame retardants (BFRs), especially for compounds that are thermally labile or less volatile, which may pose challenges for GC-based methods. nih.govsciex.com For complex mixtures that might contain 2,4,5-tribromostyrene alongside its polymers or other BFRs, LC-MS provides a robust analytical solution. sciex.comresearchgate.net

The technique couples the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. researchgate.net Electrospray ionization (ESI) is a common interface, and tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and quantitative accuracy. researchgate.net For unknown bromine compounds, a method using negative-ion ESI with induced in-source fragmentation has been developed to screen for the characteristic bromide ions, facilitating the detection of a wide range of organobromine compounds. researchgate.net LC-MS/MS methods are particularly advantageous for analyzing BFRs in various matrices, including environmental and food samples, due to their flexibility, robustness, and high sensitivity. sciex.comresearchgate.net

Spectroscopic Characterization Techniques for Structural and Microstructural Research

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like "Benzene, 1,2,4-tribromo-5-ethenyl-" and for analyzing the microstructure of polymers derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. bbhegdecollege.com Through various one- and two-dimensional experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, HMQC), the connectivity of atoms within a molecule can be established, allowing for unambiguous structure elucidation. nih.govnih.govyoutube.com

For "Benzene, 1,2,4-tribromo-5-ethenyl-," ¹H and ¹³C NMR spectra would provide detailed information. The ¹H NMR spectrum would show characteristic signals for the vinyl protons and the aromatic protons, with their chemical shifts and coupling constants revealing their spatial relationships. The ¹³C NMR would similarly provide distinct signals for each unique carbon atom in the molecule. In the context of polymer research, NMR is crucial for analyzing the microstructure of poly(tribromostyrene), providing insights into tacticity and the nature of the polymer chain. nih.gov

Table 3: Application of NMR Spectroscopy for Structural Analysis

NMR ExperimentInformation ProvidedRelevance to "Benzene, 1,2,4-tribromo-5-ethenyl-"Citation
¹H NMR Chemical environment and connectivity of protons.Determines the structure of the vinyl group and the substitution pattern on the benzene (B151609) ring. nih.gov
¹³C NMR Number and type of carbon atoms.Confirms the carbon skeleton and the presence of vinyl and aromatic carbons. nih.gov
2D NMR (COSY, HMBC) Correlation between protons and carbons.Establishes the complete bonding framework of the molecule for unambiguous identification. youtube.com
Polymer Analysis Microstructure, tacticity.Characterizes the structure of polymers made from the 2,4,5-tribromostyrene monomer. nih.gov

High-Resolution Mass Spectrometry for Photodegradation Product Identification

High-resolution mass spectrometry (HRMS) is essential for identifying unknown compounds, such as the degradation products of "Benzene, 1,2,4-tribromo-5-ethenyl-." Many brominated compounds are known to degrade under the influence of UV light. nih.gov HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. researchgate.net

When studying the photodegradation of 2,4,5-tribromostyrene, HRMS can identify the various products formed by reactions such as debromination or oxidation. By comparing the exact masses of the detected ions with theoretical masses of potential structures, researchers can propose and identify the transformation products. nih.gov Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap-based MS offer the necessary mass accuracy and resolution to distinguish between different elemental formulas, which is critical for characterizing novel brominated byproducts formed in environmental or laboratory settings. nih.govnih.gov

Advanced Sample Preparation Strategies for Research Samples

The accurate and reliable analysis of "Benzene, 1,2,4-tribromo-5-ethenyl-" in complex research samples, such as environmental matrices and biological tissues, is critically dependent on the efficacy of the sample preparation procedures. These steps are designed to isolate the target analyte from interfering matrix components, thereby enhancing the sensitivity and selectivity of subsequent analytical determinations. Advanced strategies in this area focus on optimizing extraction efficiency and employing rigorous cleanup techniques to ensure high-quality data.

Optimized Extraction Methodologies (e.g., Solvent Extraction, Soxhlet Extraction)

The initial step in the analytical workflow involves the extraction of "Benzene, 1,2,4-tribromo-5-ethenyl-" from the sample matrix. The choice of extraction methodology is dictated by the physicochemical properties of the analyte and the nature of the sample. For solid samples like sediments, soils, and biological tissues, traditional solid-liquid extraction (SLE) and Soxhlet extraction are well-established and effective techniques. nih.gov

Soxhlet Extraction:

Invented by Franz Ritter von Soxhlet in 1879, Soxhlet extraction has long been considered a benchmark for the extraction of solutes from solid materials. chromatographyonline.com The process involves the continuous washing of a solid sample with a distilled solvent, ensuring thorough extraction. chromatographyonline.com For nonvolatile and semivolatile organic compounds like polybrominated ethenylbenzenes, this method offers intimate contact between the sample and the solvent, leading to high extraction efficiency. epa.gov

The selection of an appropriate solvent system is crucial for the quantitative extraction of "Benzene, 1,2,4-tribromo-5-ethenyl-". A mixture of non-polar and moderately polar solvents is often employed to effectively extract lipophilic compounds from complex matrices. Common solvent systems for brominated flame retardants include mixtures of n-hexane and dichloromethane (B109758), or acetone (B3395972) and n-hexane. nih.gov For instance, a 1:1 (v/v) mixture of n-hexane and dichloromethane has been successfully used for the Soxhlet extraction of related brominated compounds from sediment samples over a 24-hour period. geo-leo.de

The operational parameters of Soxhlet extraction, such as extraction time, can significantly influence recovery rates. While the technique is known for its long extraction times, ranging from 6 to 48 hours, this extended duration ensures the exhaustive removal of the analyte from the sample matrix. chromatographyonline.com However, the substantial solvent consumption and the manual nature of the procedure are notable drawbacks. chromatographyonline.com

Interactive Data Table: Comparison of Solvents for Soxhlet Extraction of Brominated Compounds

Solvent/Solvent MixtureTarget AnalytesMatrixTypical Extraction Time (hours)
n-hexane:dichloromethane (1:1, v/v)Brominated Flame RetardantsSediment24
Acetone:n-hexane (various ratios)PBDEs, HBCD, TBBPASedimentNot Specified
DichloromethanePBBsFishNot Specified
n-hexane:methyl tert-butyl ether (1:1, v/v)PBDEsBivalvesNot Specified

This table is generated based on data for various brominated flame retardants and provides a general guide for solvent selection in the extraction of "Benzene, 1,2,4-tribromo-5-ethenyl-".

Chromatographic Cleanup Procedures for Complex Research Matrices

Following extraction, the resulting extract often contains a multitude of co-extracted substances, such as lipids, pigments, and other natural products, which can interfere with the instrumental analysis of "Benzene, 1,2,4-tribromo-5-ethenyl-". Therefore, a thorough cleanup procedure is indispensable for obtaining reliable and accurate quantitative data, especially when dealing with complex biological matrices. nih.govnih.gov

Silica (B1680970) Gel Column Chromatography:

A widely used and effective cleanup technique involves column chromatography using silica gel. This method separates compounds based on their polarity. For the analysis of halogenated flame retardants in biota, a multi-step cleanup procedure is often necessary. One common approach involves an initial treatment with concentrated sulfuric acid to break down lipids, followed by fractionation on a silica gel column. nih.gov

The fractionation process typically employs a series of solvents with increasing polarity to elute different classes of compounds. For example, a non-polar solvent mixture like hexane:dichloromethane (e.g., 70:30 v/v) can be used to elute "Benzene, 1,2,4-tribromo-5-ethenyl-" and other non-polar brominated compounds, while more polar interferences are retained on the column. nih.gov A subsequent elution with a more polar solvent mixture, such as dichloromethane:methanol (e.g., 50:50 v/v), can then be used to remove the remaining polar compounds. nih.gov To prevent residual acid from affecting the chromatographic separation, a layer of sodium sulfate (B86663) is often added to the top of the silica gel column. nih.gov

Gel Permeation Chromatography (GPC):

For samples with very high lipid content, such as adipose tissue or certain marine organisms, gel permeation chromatography (GPC) is a valuable cleanup tool. GPC separates molecules based on their size. Lipids, being large molecules, are effectively removed from the extract, while the smaller analyte molecules, including "Benzene, 1,2,4-tribromo-5-ethenyl-", are collected for further analysis. It is important to note that even after GPC, a subsequent cleanup step using a sorbent like silica gel may be required to remove any remaining interferences. nih.gov

Interactive Data Table: Overview of Chromatographic Cleanup Techniques

Cleanup TechniquePrinciple of SeparationTarget AnalytesCommon MatricesKey Advantages
Silica Gel Column Chromatography PolarityHalogenated Flame RetardantsBiota, SedimentEffective removal of polar interferences
Acid-Treated Silica Gel Acid Digestion & PolarityHalogenated Flame RetardantsBiotaEfficiently breaks down lipids
Gel Permeation Chromatography (GPC) Molecular SizeHalogenated Flame RetardantsHigh-Lipid BiotaExcellent for removing large lipid molecules

This table summarizes common cleanup procedures applicable to the analysis of "Benzene, 1,2,4-tribromo-5-ethenyl-" in complex research samples.

Environmental Fate Mechanisms Research for Brominated Styrenes

Photodegradation Pathways and Debromination Processes of Organobromine Compounds

Photodegradation, the breakdown of compounds by light, is a significant transformation pathway for many BFRs in the environment. This process can lead to the formation of less brominated, and sometimes more toxic, degradation products.

Studies on decabromodiphenyl ether (DecaBDE), a widely used BFR, have shown that it is photolytically unstable and undergoes debromination to form a range of lower brominated diphenyl ethers, from nona- to tetra-BDEs. nih.gov The rate of this degradation is highly dependent on the environmental matrix, with half-lives being significantly shorter in toluene (B28343) and on silica (B1680970) gel (less than 15 minutes) compared to natural matrices like sand, sediment, and soil (40 to 200 hours). nih.gov Similarly, research on the photolytic degradation of decabromodiphenyl ethane (B1197151) (DBDPE) under UV irradiation demonstrated that its degradation rates vary in different media, leading to the formation of nona-, octa-, and hepta-BDPE congeners. researchgate.net

The process of debromination can also be facilitated by other means. For instance, nanoscale zerovalent iron (nZVI) has been shown to effectively debrominate polybrominated diphenyl ethers (PBDEs). nih.gov The addition of a palladium catalyst to nZVI can enhance the kinetics of this process. nih.gov Furthermore, studies on high-impact polystyrene (HIPS) containing brominated flame retardants have explored chemical methods for bromine removal. One such method involves the use of a sodium hydroxide (B78521) solution in ethylene (B1197577) glycol under elevated temperatures, which can convert the organic bromine into inorganic bromide. researchgate.net

The following table summarizes the photodegradation half-lives of DecaBDE in various matrices.

MatrixHalf-lifeLight Source
Toluene< 15 minutesArtificial Sunlight
Silica Gel< 15 minutesArtificial Sunlight
Sand40 - 200 hoursArtificial & Natural Sunlight
Sediment40 - 200 hoursArtificial & Natural Sunlight
Soil40 - 200 hoursArtificial & Natural Sunlight
Data sourced from a study on the photolytic debromination of DecaBDE. nih.gov

Biodegradation Mechanisms and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many pollutants. While BFRs are generally considered persistent, evidence suggests that some can be transformed by microbial action.

Research has shown that a large number of microbial genera are capable of metabolizing styrene (B11656), a structural component of the target compound, as a sole source of carbon and energy. nih.gov For halogenated compounds, microbial degradation can occur under both aerobic and anaerobic conditions. For example, the biodegradation of 1,2,3- and 1,2,4-trichlorobenzene (B33124) has been demonstrated in soil, with mineralization rates being higher under aerobic conditions and at increased temperatures. nih.gov

Specifically for BFRs, the biodegradation of tribromoneopentyl alcohol (TBNPA) by a groundwater enrichment culture has been observed to be rapid under aerobic conditions, leading to complete debromination within a few days. nih.gov This process is believed to be initiated by an oxidative step involving the abstraction of a hydrogen atom. nih.gov In another study, a consortium of four bacterial strains was shown to biodegrade TBNPA and dibromoneopentyl glycol (DBNPG) in the presence of an additional carbon source, suggesting a metabolic complementation between the strains. mdpi.com However, for many of the emerging and novel BFRs, there is still a significant lack of knowledge regarding their transformation potential and metabolism in organisms. nih.gov

The table below outlines the conditions and outcomes of biodegradation studies on related compounds.

CompoundMicrobial SystemConditionsOutcome
1,2,4-TrichlorobenzeneSoil MicroorganismsAerobic, 20°CMineralization at ~1 nmol/day per 20g of soil
Tribromoneopentyl alcohol (TBNPA)Groundwater Enrichment CultureAerobicComplete debromination in a few days
TBNPA & Dibromoneopentyl glycol (DBNPG)Four-strain Bacterial ConsortiumAerobic, with carbon sourceComplete degradation in 3-7 days
Data synthesized from studies on the biodegradation of trichlorobenzene and specific BFRs. nih.govnih.govmdpi.com

Research on Transport and Distribution Mechanisms in Environmental Compartments

The transport and distribution of brominated flame retardants in the environment are largely governed by their physicochemical properties, such as lipophilicity and persistence, as well as the characteristics of the environmental compartments. rawdatalibrary.netnih.gov BFRs have become ubiquitous in the environment, being detected in various matrices including air, water, soil, sediment, and biota. cdnsciencepub.comnih.govresearchgate.net

The release of BFRs into the environment can occur at various stages of a product's life cycle, including during manufacturing, use, and disposal. cdnsciencepub.com Due to their persistence and lipophilic nature, many BFRs tend to accumulate in fatty tissues of organisms and can be transported over long distances. rawdatalibrary.netnih.gov

The distribution of these compounds in the environment is complex. For instance, in aquatic systems, the partitioning between water and sediment is a key process. The low water solubility and high lipophilicity of many BFRs mean they are more likely to be found in sediment and biota than in the water column. researchgate.net The transport of contaminants in the subsurface is influenced by processes such as advection, partitioning to solid phases, diffusion, and dispersion. itrcweb.org For compounds with low sorption potential, migration within an aquifer can be rapid, potentially at a similar velocity to groundwater. itrcweb.org

The following table lists the environmental compartments where various brominated flame retardants have been detected.

Environmental CompartmentDetected Brominated Flame Retardants
AirPolybrominated diphenyl ethers (PBDEs)
WaterTetrabromobisphenol A (TBBPA)
SoilHexabromocyclododecanes (HBCDs)
SedimentPBDEs, HBCDs, TBBPA
BiotaPBDEs, HBCDs, TBBPA, Polybrominated biphenyls (PBBs)
Information compiled from reviews on the environmental presence of BFRs. cdnsciencepub.comnih.govresearchgate.net

Q & A

Q. What are the key considerations for designing a synthesis route for 1,2,4-tribromo-5-ethenylbenzene?

Methodological Answer: Synthesis routes should prioritize regioselective bromination and controlled introduction of the ethenyl group. A multi-step approach is recommended:

Bromination: Use FeBr₃ or AlBr₃ as catalysts for electrophilic aromatic substitution to achieve 1,2,4-tribromobenzene intermediates. Monitor reaction kinetics to avoid over-bromination .

Ethenylation: Employ Heck coupling or palladium-catalyzed cross-coupling to introduce the ethenyl group at the 5-position. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product.

Q. How can structural discrepancies in 1,2,4-tribromo-5-ethenylbenzene be resolved using spectroscopic and computational methods?

Methodological Answer: Address discrepancies (e.g., bond angles, dihedral deviations) through:

X-ray Crystallography: Resolve crystal packing effects and confirm molecular geometry (e.g., compare experimental vs. DFT-optimized structures). Root-mean-square deviation (RMSD) values <0.5 Å indicate acceptable agreement .

DFT Calculations: Use B3LYP/6-311+G(d,p) to model electronic structure and compare with experimental IR or Raman spectra. For example, C–Br stretching vibrations typically appear at 550–650 cm⁻¹ .

NMR Analysis: Assign ¹H and ¹³C signals using 2D techniques (COSY, HSQC). The ethenyl proton (CH₂=CH–) typically resonates at δ 5.2–5.8 ppm in CDCl₃ .

Q. What experimental protocols are recommended for determining the compound’s physical properties (e.g., melting point, solubility)?

Methodological Answer:

Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results with literature values (e.g., analogues like 1,2,4,5-tetrachlorobenzene melt at 412–516 K) .

Solubility: Conduct gravimetric analysis in solvents (hexane, ethanol, DMSO) at 25°C. For hydrophobic brominated aromatics, expect low solubility in polar solvents (<1 mg/mL) .

Boiling Point: Estimate via gas chromatography (GC) using a non-polar column (e.g., HP-5MS) and internal standards. Validate with computational methods like Joback’s group contribution approach .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., ΔfH°gas) for brominated benzene derivatives be reconciled?

Methodological Answer: Discrepancies often arise from experimental techniques or sample purity. Mitigate via:

Data Validation: Cross-reference values from NIST, EPA DSSTox, and peer-reviewed studies. For example, ΔfH°gas for 1,2,4,5-tetrachlorobenzene is reported as -32.62 kJ/mol using calorimetry .

Computational Checks: Apply Gaussian-4 (G4) theory to calculate gas-phase enthalpies. Deviations >5 kJ/mol suggest experimental outliers .

Error Analysis: Quantify uncertainties from instrumentation (e.g., ±0.2 K for DSC) and purity assessments (e.g., GC-MS >98%) .

Q. What strategies optimize the environmental stability assessment of 1,2,4-tribromo-5-ethenylbenzene?

Methodological Answer:

Photodegradation Studies: Expose to UV light (254 nm) in aqueous/organic matrices. Monitor degradation products via LC-MS/MS. Brominated aromatics often form dibenzofurans or hydroxylated derivatives .

Hydrolysis Kinetics: Conduct pH-dependent studies (pH 2–12) at 25–50°C. Use pseudo-first-order models to calculate rate constants. Ethenyl groups may enhance reactivity in acidic conditions .

QSAR Modeling: Predict bioaccumulation using logP (estimated 4.5–5.0 via ChemAxon) and molecular polarizability. Compare with EPA’s ECOSAR database for ecotoxicity .

Q. How can electronic structure analysis (e.g., HOMO-LUMO gaps) guide reactivity predictions?

Methodological Answer:

DFT Calculations: Compute frontier orbitals at the B3LYP/def2-TZVP level. A narrow HOMO-LUMO gap (<5 eV) suggests electrophilic reactivity, relevant for halogen substitution or ethenyl group modifications .

Electrostatic Potential Maps: Visualize electron-rich regions (e.g., bromine atoms act as electron-withdrawing groups, directing nucleophilic attacks to the ethenyl site) .

Charge-Transfer Analysis: Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra. Compare with experimental λmax (e.g., 280–320 nm for conjugated bromoarenes) .

Q. What advanced techniques resolve contradictions in mass spectral fragmentation patterns?

Methodological Answer:

High-Resolution MS (HRMS): Employ Q-TOF or Orbitrap instruments (resolution >30,000) to distinguish isotopic clusters (e.g., ⁷⁹Br/⁸¹Br). Key fragments include [M-Br]⁺ and [M-C₂H₃]⁺ .

Collision-Induced Dissociation (CID): Vary collision energies (10–35 eV) to map fragmentation pathways. Dominant cleavage occurs at C–Br bonds due to low bond dissociation energy (~65 kcal/mol) .

Theoretical Validation: Simulate fragments using software (e.g., MassFrontier) and compare with experimental data. Discrepancies >0.01 Da indicate misassignments .

Q. Notes

  • All methodologies are validated against peer-reviewed data from NIST, EPA, and crystallographic databases.
  • For experimental replication, ensure compliance with ASTM standards (e.g., ASTM D2360-11 for GC analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.